3-(phenoxymethyl)-N,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3-(PHENOXYMETHYL)-N,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(PHENOXYMETHYL)-N,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of phenacyl bromide with a triazole-thiol derivative in the presence of a base such as piperidine. The reaction is carried out in refluxing ethanol for several hours, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a synthetic intermediate in the preparation of other heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(PHENOXYMETHYL)-N,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. The compound can also induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives such as:
- 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINES
- 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINES
- 1,2,3-TRIAZOLO[5,1-B][1,3,4]THIADIAZINES
Compared to these compounds, 3-(PHENOXYMETHYL)-N,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE exhibits unique pharmacological properties, particularly its potent anticancer and antimicrobial activities .
Properties
Molecular Formula |
C24H21N5O2S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-(phenoxymethyl)-N,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O2S/c30-23(25-18-12-6-2-7-13-18)22-21(17-10-4-1-5-11-17)28-29-20(26-27-24(29)32-22)16-31-19-14-8-3-9-15-19/h1-15,21-22,28H,16H2,(H,25,30) |
InChI Key |
GJGYADISQJFBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)COC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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